2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 7-methyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 7-position.
7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom at the 2-position.
2-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
104115-64-2 |
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Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
STQAPLMGBJAGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2=O)Br)C=C1 |
Origin of Product |
United States |
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